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Compound Name: ML132

Cat. No.: B15581859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of ML132, a

potent and selective inhibitor of caspase-1. This document details the mechanism of action of

ML132, protocols for key experiments to assess its efficacy, and expected outcomes. The

information herein is intended to assist in the characterization of ML132's biological activity in

biochemical and cellular systems.

Introduction
ML132 (also known as NCGC-00183434 or CID-4462093) is a small molecule inhibitor of

caspase-1, a critical enzyme in the inflammatory process.[1][2] Caspase-1, formerly known as

Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the

innate immune response. Its primary function is the cleavage of the precursor forms of the pro-

inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their

mature, active forms.[3] This activation is a key step in the inflammatory cascade and is often

mediated by multi-protein complexes called inflammasomes.

The activation of caspase-1 is also a critical event in pyroptosis, a pro-inflammatory form of

programmed cell death.[4][5] Given its central role in inflammation, the inhibition of caspase-1

by molecules such as ML132 presents a promising therapeutic strategy for a range of

inflammatory diseases.
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ML132 is reported to be a highly potent and selective inhibitor of caspase-1.[2] Its mechanism

of action involves a nitrile-containing propionic acid moiety that acts as an electrophile,

covalently modifying the active site cysteine residue of caspase-1.[3]

Quantitative Data Presentation
The inhibitory activity of ML132 on caspase-1 has been quantified in biochemical assays. The

following table summarizes the reported half-maximal inhibitory concentration (IC50) value.

Target Inhibitor IC50 (nM) Assay Type

Caspase-1 ML132 34.9

Biochemical assay

with a fluorogenic

substrate

Data sourced from publicly available information.[1]

Signaling Pathway
The following diagram illustrates the canonical inflammasome pathway and the point of

inhibition by ML132.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b15581859?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Azalamellarin_N_Pyroptosis_Inhibition_Assay.pdf
https://www.benchchem.com/pdf/ML132_A_Potent_and_Selective_Caspase_1_Inhibitor_for_Inflammatory_Disease_Models.pdf
https://www.benchchem.com/product/b15581859?utm_src=pdf-body
https://www.abcam.com/en-us/products/assay-kits/caspase-1-assay-kit-fluorometric-ab39412
https://www.benchchem.com/product/b15581859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Exterior

Cytoplasm

Cell Exterior

PAMPs / DAMPs

PRR (e.g., TLR)

Signal 1

NF-κB Activation

Pro-IL-1β
(inactive)

Transcription

NLRP3 Inflammasome
(inactive)

Transcription

IL-1β
(active)

NLRP3 Inflammasome
(active)

Signal 2
(e.g., K+ efflux)

Pro-Caspase-1
(inactive)

Recruitment & Autocatalysis

Caspase-1
(active)

Cleavage

Gasdermin D
(GSDMD)

Cleavage

ML132

GSDMD-N Pore

Pyroptosis

Secreted IL-1β

Secretion

Click to download full resolution via product page

Canonical Inflammasome Pathway and ML132 Inhibition.
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Experimental Protocols
Herein are detailed protocols for key in vitro experiments to characterize the efficacy of ML132.

Protocol 1: Biochemical Caspase-1 Activity Assay
(Fluorometric)
This protocol is designed to determine the IC50 of ML132 against purified, recombinant

caspase-1 in a cell-free system.

Workflow Diagram:

Prepare ML132
Serial Dilutions

Add Recombinant
Caspase-1 Incubate

Add Fluorogenic
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Measure Fluorescence
(Ex/Em = 380/460 nm)

Calculate % Inhibition
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Click to download full resolution via product page

Biochemical Caspase-1 Activity Assay Workflow.

Materials:

Recombinant human caspase-1

ML132

Caspase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM

DTT)

Fluorogenic caspase-1 substrate (e.g., Ac-WEHD-AMC or YVAD-AFC)[1]

DMSO

96-well black microplate

Fluorometric plate reader

Procedure:
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Prepare ML132 Dilutions:

Prepare a stock solution of ML132 in DMSO (e.g., 10 mM).

Perform serial dilutions of the ML132 stock solution in caspase assay buffer to achieve a

range of concentrations for IC50 determination (e.g., 0.1 nM to 10 µM). Include a vehicle

control (DMSO only).

Enzyme and Inhibitor Incubation:

In a 96-well black microplate, add the diluted ML132 or vehicle control.

Add recombinant caspase-1 to each well to a final concentration of ~1 unit/well.

Incubate at 37°C for 15-30 minutes to allow for inhibitor binding.

Substrate Addition and Measurement:

Add the fluorogenic caspase-1 substrate (e.g., Ac-WEHD-AMC to a final concentration of

50 µM).

Immediately begin kinetic measurement of fluorescence intensity using a plate reader with

excitation at ~380 nm and emission at ~460 nm for AMC-based substrates. Read every 1-

2 minutes for 30-60 minutes.

Data Analysis:

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time

curve).

Calculate the percentage of inhibition for each ML132 concentration relative to the vehicle

control.

Plot the percentage of inhibition against the logarithm of the ML132 concentration and fit

the data to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2: Cellular Caspase-1 Activity Assay in THP-1
Monocytes
This protocol measures the inhibitory effect of ML132 on caspase-1 activity in a cellular context

using the human monocytic cell line THP-1.

Workflow Diagram:

Day 1-3
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Cellular Caspase-1 Activity Assay Workflow.

Materials:

THP-1 human monocytic cell line

RPMI-1640 medium with 10% FBS

Phorbol 12-myristate 13-acetate (PMA)

Lipopolysaccharide (LPS)

Nigericin or ATP

ML132

Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay)[6]

96-well white or black microplates (depending on assay kit)

Luminometer or fluorometer

Procedure:

Cell Culture and Differentiation:

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

Seed THP-1 cells into a 96-well plate at a density of 1 x 10^6 cells/well.

Differentiate the monocytes into macrophage-like cells by adding PMA to a final

concentration of 100 ng/mL and incubating for 48-72 hours.[2]

Priming and Inhibitor Treatment:

After differentiation, replace the medium with fresh, serum-free medium containing 1

µg/mL of LPS to prime the inflammasome. Incubate for 4 hours.[2]
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Remove the LPS-containing medium and replace it with fresh medium containing various

concentrations of ML132 or vehicle control (DMSO). Incubate for 1 hour.

Inflammasome Activation:

Induce inflammasome activation by adding nigericin (10 µM) or ATP (5 mM) to the wells.[2]

Incubate for 1-2 hours.

Measurement of Caspase-1 Activity:

Following the manufacturer's instructions for the chosen caspase-1 activity assay kit, add

the lytic reagent containing the caspase-1 substrate to the cells.[6]

Incubate as recommended and measure the luminescence or fluorescence.

Data Analysis:

Subtract the background reading (no cells) from all measurements.

Normalize the caspase-1 activity in ML132-treated wells to the vehicle-treated control.

Plot the normalized activity against the ML132 concentration to determine the cellular

EC50.

Protocol 3: Pyroptosis Assessment by LDH Release and
IL-1β Secretion
This protocol assesses the ability of ML132 to inhibit pyroptosis by measuring two key

outcomes: loss of membrane integrity (LDH release) and secretion of mature IL-1β.

Materials:

Differentiated and primed THP-1 cells (as in Protocol 2)

ML132

Lactate Dehydrogenase (LDH) cytotoxicity assay kit[2][7]
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Human IL-1β ELISA kit[2]

96-well clear microplate

Microplate reader (for absorbance)

Procedure:

Cell Treatment:

Follow steps 1-3 of Protocol 2 to differentiate, prime, treat with ML132, and induce

inflammasome activation in THP-1 cells in a 96-well plate.

Sample Collection:

After the final incubation, centrifuge the plate at 500 x g for 5 minutes.

Carefully collect the cell culture supernatants for LDH and IL-1β analysis.

LDH Release Assay:

Following the instructions of a commercial LDH cytotoxicity assay kit, transfer a portion of

the supernatant to a new 96-well plate.[2][7]

Add the reaction mixture and incubate.

Measure the absorbance at the recommended wavelength.

Calculate the percentage of LDH release relative to a positive control (lysed cells).

IL-1β Secretion Assay (ELISA):

Use a commercial human IL-1β ELISA kit and follow the manufacturer's protocol to

quantify the concentration of IL-1β in the collected supernatants.[2][8]

Data Analysis:

For both LDH release and IL-1β secretion, plot the measured values against the

concentration of ML132 to determine its inhibitory effect.
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Protocol 4: Western Blot Analysis of Caspase-1
Cleavage
This protocol provides a method to visualize the inhibition of caspase-1 activation by ML132 by

detecting the cleaved (active) p20 subunit of caspase-1.

Materials:

Differentiated and primed THP-1 cells (as in Protocol 2)

ML132

RIPA buffer with protease inhibitors

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody against the cleaved p20 subunit of human caspase-1

Primary antibody for a loading control (e.g., β-actin)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Procedure:

Cell Treatment and Lysis:

Culture, differentiate, prime, treat with ML132, and induce inflammasome activation in

THP-1 cells in a 6-well plate format.

After treatment, collect both the cell culture supernatant and the adherent cells.

Lyse the cells in RIPA buffer.
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Combine the cell lysate and the supernatant for each condition.

Protein Quantification and Electrophoresis:

Determine the protein concentration of each sample.

Load equal amounts of protein onto an SDS-PAGE gel.

Western Blotting:

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour.

Incubate the membrane with the primary antibody against cleaved caspase-1 (p20)

overnight at 4°C.[2]

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the protein bands using an ECL substrate and an imaging system.[2]

Strip and re-probe the membrane with an antibody against a loading control to ensure

equal protein loading.

Data Analysis:

Compare the intensity of the p20 band in ML132-treated samples to the vehicle-treated

control to assess the inhibition of caspase-1 cleavage.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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